

FR 113680: A Technical Guide to its Interaction with Tachykinin Receptors

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Compound of Interest

Compound Name: FR 113680

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **FR 113680**, a selective antagonist of the tachykinin NK1 receptor. The document outlines its binding affinity, functional antagonism, and the methodologies used in its characterization. It is intended to serve as a comprehensive resource for professionals in the fields of pharmacology and drug development.

Executive Summary

FR 113680 is a potent and selective non-peptide antagonist of the tachykinin NK1 receptor. Tachykinins, including Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), are a family of neuropeptides that mediate a wide range of biological effects through their interaction with three distinct G protein-coupled receptors: NK1, NK2, and NK3. **FR 113680** has demonstrated a high affinity and selectivity for the NK1 receptor, particularly in guinea pig tissues, making it a valuable tool for investigating the physiological and pathological roles of Substance P and the NK1 receptor. This guide summarizes the key quantitative data regarding its receptor interaction and details the experimental protocols for its in vitro and in vivo evaluation.

Quantitative Data Summary

The interaction of **FR 113680** with tachykinin receptors has been quantified through radioligand binding assays and in vitro functional assays. The following tables summarize the key findings.

Table 1: Radioligand Binding Affinity of FR 113680

| Receptor Subtype | Radioligand | Tissue/Cell Line | FR 113680 Ki (nM) | Reference |
|------------------|-------------------|---------------------------------|--------------------------------|--------------------|
| NK1 | [3H]-Substance P | Guinea Pig Lung Membranes | Data not available in abstract | Fujii et al., 1993 |
| NK2 | [3H]-Neurokinin A | Rat Duodenum Smooth Muscle | No significant inhibition | Fujii et al., 1993 |
| NK3 | [3H]-Eledoisin | Rat Cerebral Cortical Membranes | No significant inhibition | Fujii et al., 1993 |

Note: While the specific Ki value for **FR 113680** at the NK1 receptor from the primary literature could not be obtained from the abstract, the study indicates potent and selective inhibition of [3H]-Substance P binding.

Table 2: In Vitro Functional Antagonism of FR 113680

| Assay | Agonist | Tissue Preparation | FR 113680 pA2 Value | Antagonism Type | Reference |
|------------------------------|--------------|---------------------------|---------------------|-----------------|--------------------|
| Guinea Pig Ileum Contraction | Substance P | Isolated Guinea Pig Ileum | 7.53 | Competitive | Fujii et al., 1993 |
| Rat Vas Deferens Contraction | Neurokinin A | Isolated Rat Vas Deferens | Inactive | - | Fujii et al., 1993 |
| Rat Portal Vein Contraction | Neurokinin B | Isolated Rat Portal Vein | Inactive | - | Fujii et al., 1993 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key experiments cited in the characterization of **FR 113680**.

Radioligand Binding Assays

Objective: To determine the binding affinity and selectivity of **FR 113680** for tachykinin receptor subtypes.

Methodology:

- Membrane Preparation:
 - Tissues (e.g., guinea pig lung for NK1, rat duodenum for NK2, rat cerebral cortex for NK3) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - The homogenate is centrifuged at low speed to remove cellular debris.
 - The supernatant is then centrifuged at high speed to pellet the cell membranes.
 - The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
- Binding Assay:
 - The assay is typically performed in a 96-well plate format.
 - To each well, the following are added in order:
 - Assay buffer.
 - A fixed concentration of the appropriate radioligand ([³H]-Substance P for NK1, [³H]-Neurokinin A for NK2, or [³H]-Eleodoisin for NK3).
 - Varying concentrations of the unlabeled competitor, **FR 113680**.
 - The membrane preparation.

- For non-specific binding determination, a high concentration of an unlabeled standard antagonist is used instead of **FR 113680**.
- The plates are incubated at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.
- Separation and Detection:
 - The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
 - The filters are washed with ice-cold buffer to remove unbound radioligand.
 - The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis:
 - The specific binding is calculated by subtracting the non-specific binding from the total binding.
 - The concentration of **FR 113680** that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.
 - The binding affinity (K_i) is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assay: Guinea Pig Ileum Contraction

Objective: To determine the functional antagonist activity of **FR 113680** at the NK1 receptor.

Methodology:

- Tissue Preparation:
 - A segment of the terminal ileum is isolated from a guinea pig.
 - The longitudinal muscle with the myenteric plexus attached is prepared.

- The tissue is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
- Contraction Measurement:
 - The tissue is connected to an isometric force transducer to record contractile responses.
 - A baseline tension is applied, and the tissue is allowed to equilibrate.
- Schild Plot Analysis:
 - Cumulative concentration-response curves for the agonist (Substance P) are generated in the absence and presence of increasing concentrations of the antagonist (**FR 113680**).
 - The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated for each antagonist concentration.
 - A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
 - The pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2, is determined from the x-intercept of the Schild regression line. A slope not significantly different from unity is indicative of competitive antagonism.

In Vivo Model: Cigarette Smoke-Induced Rat Tracheal Plasma Extravasation

Objective: To evaluate the in vivo efficacy of **FR 113680** in a model of neurogenic inflammation.

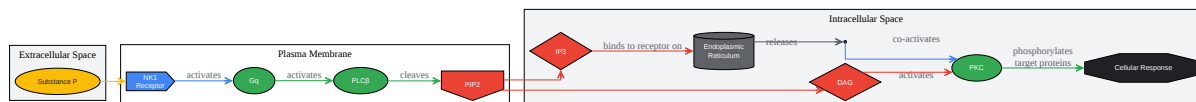
Methodology:

- Animal Preparation:
 - Male Wistar rats are anesthetized.
 - The trachea is cannulated for artificial ventilation and for exposure to cigarette smoke.

- A jugular vein is cannulated for the administration of **FR 113680** and Evans blue dye.
- Induction of Plasma Extravasation:
 - Evans blue dye (which binds to plasma albumin) is injected intravenously to quantify plasma extravasation.
 - The animals are exposed to a standardized dose of cigarette smoke for a defined period.
- Drug Administration:
 - **FR 113680** is administered intravenously at various doses prior to cigarette smoke exposure.
- Quantification of Plasma Extravasation:
 - After the experiment, the animals are euthanized, and the trachea is dissected.
 - The Evans blue dye is extracted from the tracheal tissue using a solvent (e.g., formamide).
 - The concentration of the extracted dye is determined spectrophotometrically.
- Data Analysis:
 - The amount of Evans blue dye in the trachea is used as an index of plasma extravasation.
 - The inhibitory effect of **FR 113680** is calculated by comparing the plasma extravasation in treated animals to that in vehicle-treated controls.

Visualizations

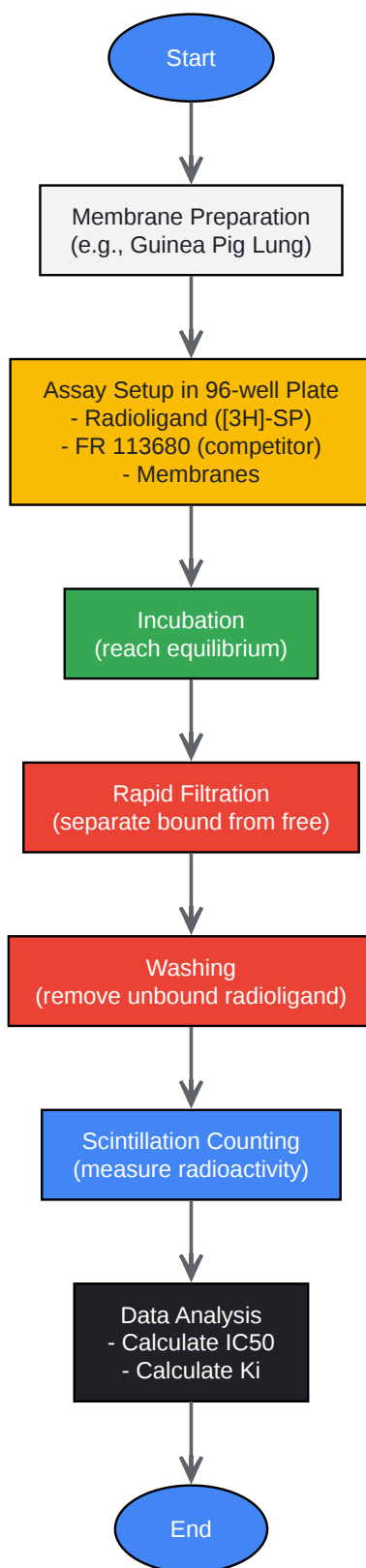
Tachykinin NK1 Receptor Signaling Pathway



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Caption: Tachykinin NK1 Receptor Signaling Pathway.

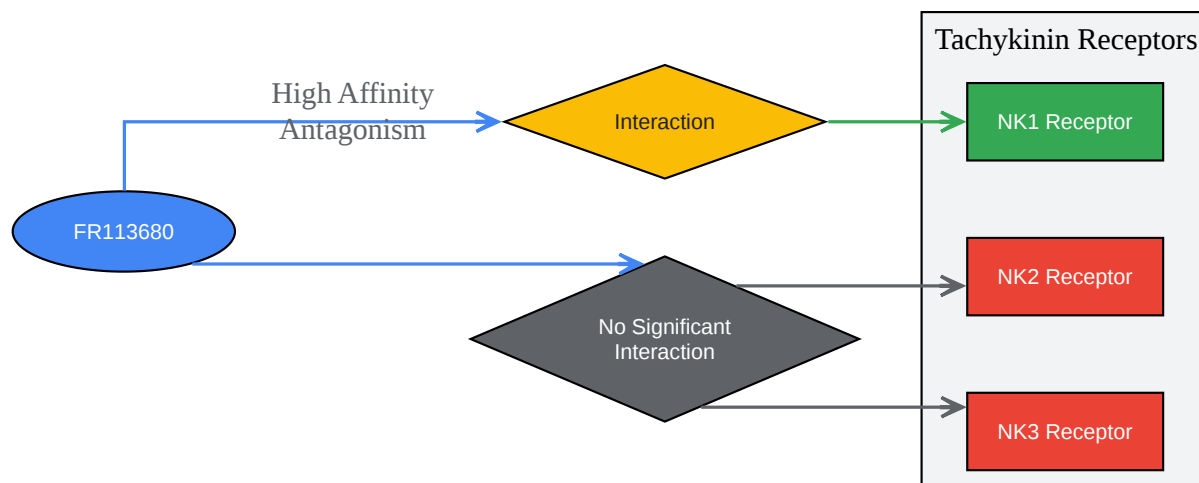
Experimental Workflow for Radioligand Binding Assay



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Caption: Radioligand Binding Assay Workflow.

Logical Relationship of FR 113680 Selectivity



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Caption: **FR 113680** Tachykinin Receptor Selectivity.

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